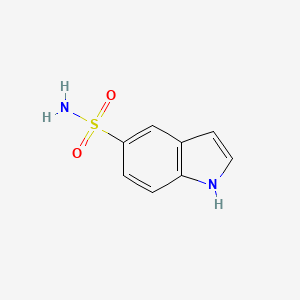

1H-Indole-5-sulfonamide

Description

Structure

3D Structure

Properties

IUPAC Name |

1H-indole-5-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O2S/c9-13(11,12)7-1-2-8-6(5-7)3-4-10-8/h1-5,10H,(H2,9,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIRVXABSFUGFPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN2)C=C1S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50616953 | |

| Record name | 1H-Indole-5-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50616953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3074-27-9 | |

| Record name | 1H-Indole-5-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50616953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1H-Indole-5-sulfonamide chemical properties and structure

An In-Depth Technical Guide to 1H-Indole-5-sulfonamide: Chemical Properties, Structure, and Applications

Introduction

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the structural core of numerous natural products, neurotransmitters, and therapeutic agents.[1][2] When fused with a sulfonamide moiety—a group renowned for its wide-ranging pharmacological activities—the resulting indole-sulfonamide architecture presents a versatile platform for drug discovery.[3] this compound, the parent compound of this class, serves as a critical building block and a subject of significant research interest. Its unique combination of a bicyclic aromatic indole ring system and a sulfonamide functional group confers a distinct set of chemical and biological properties.

This technical guide offers a comprehensive exploration of this compound, intended for researchers, scientists, and drug development professionals. We will delve into its core chemical properties, structural features, synthesis methodologies, and its expanding role in medicinal chemistry, supported by field-proven insights and authoritative references.

Molecular Identity and Structural Elucidation

This compound is a bicyclic heterocyclic compound. The core structure consists of a benzene ring fused to a pyrrole ring, with a sulfonamide group (-SO₂NH₂) attached at the C5 position of the benzene ring.[1]

Chemical Identifiers

| Identifier | Value |

| Chemical Name | This compound |

| CAS Number | 3074-27-9[4][5][6][7] |

| Molecular Formula | C₈H₈N₂O₂S[4][6][7] |

| Molecular Weight | 196.23 g/mol [4][6] |

| Canonical SMILES | C1=CC2=C(C=CN2)C=C1S(=O)(=O)N[4] |

| InChI Key | InChI=1S/C8H8N2O2S/c9-13(11,12)7-4-5-6-2-1-3-10-8(6)7/h1-5,10H,(H2,9,11,12) |

Structural Diagram

Caption: Simplified 2D representation of this compound.

Physicochemical and Spectroscopic Properties

The physicochemical properties of this compound are crucial for its handling, formulation, and behavior in biological systems.

| Property | Value / Description |

| Appearance | Solid crystalline powder. |

| Storage | Keep in a dark place, sealed in dry, room temperature conditions.[5] |

| IR Spectroscopy | Expected characteristic peaks include N-H stretching vibrations for the indole and sulfonamide groups (around 3400-3100 cm⁻¹), S=O stretching (asymmetric and symmetric, ~1350 and ~1160 cm⁻¹), and C=C stretching for the aromatic rings.[2] |

| ¹H NMR Spectroscopy | Aromatic protons on the indole ring would appear in the downfield region (~6.5-8.0 ppm). The N-H proton of the indole is typically a broad singlet, and the sulfonamide -NH₂ protons would also be present.[8] |

| ¹³C NMR Spectroscopy | Signals corresponding to the eight carbon atoms of the indole ring system would be observed in the aromatic region of the spectrum (~100-140 ppm). |

| UV-Vis Spectroscopy | The indole chromophore typically exhibits strong absorption bands (π-π* transitions) in the UV region, generally around 220 nm and 280 nm.[8] |

Note: Specific experimental data such as melting point and solubility for the parent compound are not consistently reported across commercial suppliers. Researchers should obtain a certificate of analysis for specific batches.

Synthesis and Reactivity

The synthesis of indole sulfonamides is a well-established area of organic chemistry, driven by the pharmacological importance of this scaffold.

General Synthesis Pathway

A common and effective method for preparing this compound involves a two-step process starting from indoline, the reduced form of indole. This approach is often preferred because the indoline ring is more stable to the harsh conditions of chlorosulfonation.[9][10]

-

Protection and Chlorosulfonation: Indoline is first protected, typically via acetylation, to form 1-acetylindoline. This intermediate is then treated with chlorosulfuric acid (HSO₃Cl), which acts as a strong electrophile, to install a sulfonyl chloride group (-SO₂Cl) at the C5 position.[9][10]

-

Amination and Dehydrogenation: The resulting 1-acetylindoline-5-sulfonyl chloride is then reacted with an ammonia source (e.g., aqueous ammonia) to form the sulfonamide. The final step involves the dehydrogenation (oxidation) of the indoline ring back to the aromatic indole system to yield the target compound, this compound.

Caption: General workflow for the synthesis of this compound.

Representative Synthesis Protocol

This protocol is a representative methodology based on established chemical principles for educational and illustrative purposes.

-

Step 1: Acetylation of Indoline. To a stirred solution of indoline (1 eq.) in a suitable solvent (e.g., dichloromethane) at 0 °C, slowly add acetic anhydride (1.1 eq.). Allow the reaction to warm to room temperature and stir for 2-4 hours until completion, as monitored by TLC. Quench the reaction with water and extract the product. Dry the organic layer and concentrate under reduced pressure to yield 1-acetylindoline.

-

Step 2: Chlorosulfonation. Cool chlorosulfuric acid (5-10 eq.) to 0 °C in an ice bath. Slowly add 1-acetylindoline (1 eq.) portion-wise, ensuring the temperature remains below 10 °C. Stir the mixture at this temperature for 1-2 hours. Carefully pour the reaction mixture onto crushed ice. The precipitated solid, 1-acetylindoline-5-sulfonyl chloride, is collected by filtration, washed with cold water, and dried.

-

Step 3: Amination. Dissolve the crude sulfonyl chloride (1 eq.) in a solvent like THF and add it dropwise to a stirred, cooled (0 °C) solution of concentrated aqueous ammonia (excess). Stir the reaction for 2-3 hours at room temperature. Remove the organic solvent under vacuum and extract the aqueous layer to isolate the product, 1-acetylindoline-5-sulfonamide.

-

Step 4: Dehydrogenation. Dissolve the 1-acetylindoline-5-sulfonamide (1 eq.) in a suitable solvent (e.g., toluene or xylene). Add an oxidizing agent such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or manganese dioxide (MnO₂). Reflux the mixture for several hours until the starting material is consumed. Cool the reaction, filter off the solids, and purify the crude product by column chromatography or recrystallization to obtain this compound.

Applications in Medicinal Chemistry and Drug Development

The indole sulfonamide scaffold is a cornerstone in the development of novel therapeutic agents due to its ability to interact with a wide array of biological targets.[1][11]

Enzyme Inhibition

-

Carbonic Anhydrase (CA) Inhibition: Indole sulfonamides are potent inhibitors of carbonic anhydrases, particularly isoforms like CA IX and CA XII, which are overexpressed in various tumors and contribute to the acidic tumor microenvironment.[9] By inhibiting these enzymes, these compounds can disrupt cancer cell proliferation.[9][10]

-

Aromatase Inhibition: Derivatives of indole sulfonamide have been synthesized and evaluated as inhibitors of the aromatase enzyme (cytochrome P450 19A1).[12] Aromatase is a key enzyme in estrogen biosynthesis, making its inhibitors crucial for treating hormone-dependent breast cancer. Docking studies have shown that the indole scaffold can bind effectively within the enzyme's active site.[12]

-

Other Enzyme Targets: The scaffold has been explored for inhibiting other enzymes, including ectonucleotidases and acetylcholinesterase, highlighting its versatility.[2][13]

Receptor Modulation

-

Serotonin (5-HT) Receptor Ligands: The structural similarity of the indole nucleus to serotonin has led to the development of indole sulfonamide derivatives as high-affinity ligands for serotonin receptors. For instance, 5-arylsulfonamido-3-(pyrrolidin-2-ylmethyl)-1H-indoles have been identified as potent and selective agonists and antagonists for the 5-HT₆ receptor, a target for cognitive disorders.[14]

Antimicrobial and Anticancer Activity

The combination of the indole and sulfonamide moieties, often referred to as "sulfa drugs," has produced compounds with significant antimicrobial and anticancer properties.[1][2] The sulfonamide group can mimic para-aminobenzoic acid (PABA), thereby inhibiting the bacterial enzyme dihydropteroate synthase, which is essential for folic acid synthesis and bacterial survival.[15][16][17] Furthermore, various indole sulfonamide derivatives have demonstrated antiproliferative effects against cancer cell lines like MCF-7 (human breast cancer).[9][12]

Mechanism of Action: Folic Acid Synthesis Inhibition

The classical mechanism for sulfonamide antibacterial activity involves the competitive inhibition of dihydropteroate synthase. This is a self-validating system because it targets a pathway present in bacteria but not in humans, who acquire folic acid from their diet.[16]

Caption: Inhibition of bacterial folic acid synthesis by sulfonamides.

Conclusion

This compound is more than just a chemical compound; it is a gateway to a vast chemical space of pharmacologically active molecules. Its robust synthesis, combined with the proven therapeutic potential of the indole and sulfonamide moieties, ensures its continued relevance in drug discovery. From enzyme inhibitors for cancer therapy to modulators of neuroreceptors, the derivatives of this scaffold are at the forefront of medicinal chemistry research. This guide has provided a foundational understanding of its structure, properties, and applications, offering a solid starting point for scientists and researchers aiming to innovate within this promising class of compounds.

References

- 1. [PDF] Synthesis of biologically active sulfonamide-based indole analogs: a review | Semantic Scholar [semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. ajchem-b.com [ajchem-b.com]

- 4. This compound | 3074-27-9 | DAA07427 | Biosynth [biosynth.com]

- 5. 3074-27-9|this compound|BLD Pharm [bldpharm.com]

- 6. 3074-27-9 CAS MSDS (this compound(9CI)) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. This compound,(CAS# 3074-27-9)|Sinfoo BIOCHEM [sinfoobiotech.com]

- 8. Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance [mdpi.com]

- 11. Synthesis of biologically active sulfonamide-based indole analogs: a review | CoLab [colab.ws]

- 12. Synthesis, biological evaluation, and docking study of indole aryl sulfonamides as aromatase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis of new class of indole acetic acid sulfonate derivatives as ectonucleotidases inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Discovery of 5-arylsulfonamido-3-(pyrrolidin-2-ylmethyl)-1H-indole derivatives as potent, selective 5-HT6 receptor agonists and antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. m.youtube.com [m.youtube.com]

- 16. Sulfonamides - Infectious Diseases - MSD Manual Professional Edition [msdmanuals.com]

- 17. What is the mechanism of Sulfanilamide? [synapse.patsnap.com]

Synthesis pathways for 1H-Indole-5-sulfonamide

An In-Depth Technical Guide to the Synthesis of 1H-Indole-5-sulfonamide

Abstract

The this compound scaffold is a significant structural motif in medicinal chemistry, combining the privileged indole nucleus with the pharmacologically versatile sulfonamide group. This guide provides a detailed exploration of viable and field-proven synthetic pathways for obtaining this target molecule. It is intended for researchers, medicinal chemists, and process development professionals. The narrative emphasizes the rationale behind strategic decisions, offering detailed experimental protocols and a comparative analysis of different approaches. All methodologies are substantiated with citations to peer-reviewed literature.

Introduction: The Significance of the Indole-Sulfonamide Moiety

The indole ring system is a cornerstone of biologically active molecules, present in neurotransmitters like serotonin, essential amino acids such as tryptophan, and a vast array of natural products and pharmaceuticals.[1] Its unique electronic properties allow it to participate in various biological interactions. Similarly, the sulfonamide functional group (-SO₂NH₂) is a classic pharmacophore, renowned for its role in the first generation of antibacterial "sulfa drugs" and its continued presence in diuretics, anticonvulsants, and anticancer agents.[2][3]

The strategic combination of these two moieties in this compound creates a versatile building block for drug discovery.[4] The sulfonamide group can act as a hydrogen bond donor and acceptor, while the indole NH provides another hydrogen bonding site, and the bicyclic aromatic system can engage in π-stacking interactions. This guide delineates two primary retrosynthetic strategies for its construction: Pathway A , which involves the functionalization of a pre-existing indole framework (via an indoline intermediate), and Pathway B , which constructs the indole ring onto a sulfonamide-bearing precursor using the classic Fischer indole synthesis.

Pathway A: Regiocontrolled Sulfonation via an Indoline Intermediate

Direct electrophilic sulfonation of indole is notoriously challenging to control, as the C-3 position is kinetically favored for substitution. To achieve selective functionalization at the C-5 position on the benzene ring portion, a robust strategy involves temporarily saturating the pyrrole ring to form an indoline. This deactivates the C-2 and C-3 positions, allowing for a clean, aniline-like electrophilic substitution on the benzene ring. This pathway is notable for its high regioselectivity and excellent yields.[5]

Strategic Rationale

The core of this strategy lies in altering the electronic nature of the heterocyclic ring. Indoline behaves chemically like an N-alkylaniline. The nitrogen's lone pair activates the aromatic ring, directing electrophiles to the para position (C-5), which is sterically accessible. An acetyl protecting group is installed on the nitrogen to prevent side reactions during the highly reactive chlorosulfonation step. The synthesis unfolds in five key stages:

-

Protection: N-acetylation of the indoline starting material.

-

Chlorosulfonation: Introduction of the chlorosulfonyl group at the C-5 position.

-

Amination: Conversion of the sulfonyl chloride to the primary sulfonamide.

-

Deprotection: Removal of the N-acetyl group.

-

Aromatization: Dehydrogenation of the indoline ring to restore the indole system.

Visualization of Pathway A

Caption: Synthesis of this compound via an indoline intermediate.

Detailed Experimental Protocols for Pathway A

Step 1: Synthesis of N-Acetylindoline

-

Rationale: The acetyl group protects the nitrogen from oxidation and side reactions during chlorosulfonation and helps direct the electrophile. This reaction is typically high-yielding.

-

Procedure: To a solution of indoline (1.0 eq) in a suitable solvent like dichloromethane or neat, add acetic anhydride (1.1 eq) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 2-3 hours. Upon completion (monitored by TLC), the reaction mixture is quenched with water, and the product is extracted. The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield N-acetylindoline, often as a solid that can be used without further purification.[5]

Step 2: Synthesis of 1-Acetylindoline-5-sulfonyl Chloride

-

Rationale: Chlorosulfonic acid is a powerful electrophile that reacts readily with the electron-rich N-acetylindoline. The reaction is performed at low temperature to control its exothermicity and selectivity. The para-position (C-5) is strongly favored.

-

Procedure: Cool chlorosulfonic acid (approx. 6-7 eq) in an ice bath to 0-5 °C.[5] Add N-acetylindoline (1.0 eq) portion-wise, ensuring the temperature does not exceed 10 °C. After the addition is complete, the mixture is heated to 50 °C for 2 hours. The reaction is then cooled and carefully poured onto crushed ice. The resulting precipitate, 1-acetylindoline-5-sulfonyl chloride, is filtered, washed thoroughly with cold water, and dried.[5]

Step 3: Synthesis of 1-Acetylindoline-5-sulfonamide

-

Rationale: The highly reactive sulfonyl chloride is readily converted to the corresponding primary sulfonamide by reaction with ammonia.

-

Procedure: Dissolve the 1-acetylindoline-5-sulfonyl chloride (1.0 eq) in a solvent such as tetrahydrofuran (THF). Bubble ammonia gas through the solution or add a solution of ammonia in THF at 0 °C. Stir the reaction for several hours at room temperature. After the reaction is complete, the solvent is removed in vacuo. The residue is taken up in water and ethyl acetate, and the product is extracted into the organic layer. The combined organic extracts are dried and concentrated to yield 1-acetylindoline-5-sulfonamide.[5]

Step 4: Synthesis of Indoline-5-sulfonamide

-

Rationale: Acid-catalyzed hydrolysis is a standard method for removing the N-acetyl protecting group to reveal the secondary amine of the indoline.

-

Procedure: The 1-acetylindoline-5-sulfonamide (1.0 eq) is suspended in aqueous hydrochloric acid (e.g., 3-6 M). The mixture is heated to reflux for 2-4 hours until TLC indicates the complete consumption of the starting material. The solution is then cooled and neutralized with a base (e.g., NaOH or NaHCO₃ solution), leading to the precipitation of the product. The solid indoline-5-sulfonamide is collected by filtration, washed with water, and dried.[5]

Step 5: Aromatization to this compound

-

Rationale: The final step involves the dehydrogenation of the indoline ring to form the aromatic indole. This is a critical oxidation step. Reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or activated manganese dioxide (MnO₂) are effective for this transformation.

-

Procedure (Representative): Dissolve indoline-5-sulfonamide (1.0 eq) in a suitable solvent like dioxane or toluene. Add MnO₂ (5-10 eq) and heat the mixture to reflux for 4-12 hours, monitoring the reaction by TLC. Upon completion, the hot solution is filtered through a pad of Celite to remove the manganese salts. The filtrate is concentrated under reduced pressure, and the crude product is purified by column chromatography or recrystallization to afford pure this compound.

Data Summary for Pathway A

| Step | Transformation | Key Reagents | Typical Yield | Reference |

| 1 | Indoline → N-Acetylindoline | Acetic Anhydride | >95% | [5] |

| 2 | N-Acetylindoline → Sulfonyl Chloride | Chlorosulfonic Acid | 81% | [5] |

| 3 | Sulfonyl Chloride → Sulfonamide | Ammonia / THF | 89% | [5] |

| 4 | N-Acetyl → NH | Hydrochloric Acid | 81% | [5] |

| 5 | Indoline → Indole | MnO₂ or DDQ | 60-80% (Est.) | General Method |

Pathway B: Indole Ring Construction via Fischer Synthesis

An alternative and classic approach is to build the indole ring from an appropriately substituted benzene precursor. The Fischer indole synthesis is a powerful reaction that forms an indole from an arylhydrazine and an aldehyde or ketone under acidic conditions.[6][7] To synthesize this compound, the required starting material is 4-hydrazinobenzenesulfonamide.

Strategic Rationale

This pathway leverages the reliability of the Fischer synthesis. The key starting material, 4-hydrazinobenzenesulfonamide, can be prepared from the widely available and inexpensive 4-aminobenzenesulfonamide (sulfanilamide).[8] The synthesis proceeds in three main stages:

-

Diazotization & Reduction: Conversion of sulfanilamide to the corresponding hydrazine.

-

Hydrazone Formation: Condensation of the hydrazine with an acetaldehyde equivalent.

-

Cyclization: Acid-catalyzed[9][9]-sigmatropic rearrangement and cyclization to form the indole ring.

Visualization of Pathway B

Caption: Fischer indole synthesis route to this compound.

Methodological Outline for Pathway B

Step 1: Preparation of 4-Hydrazinobenzenesulfonamide

-

Procedure: 4-Aminobenzenesulfonamide (1.0 eq) is dissolved in aqueous HCl and cooled to 0 °C. A solution of sodium nitrite (1.05 eq) in water is added dropwise to form the diazonium salt. This cold diazonium salt solution is then added slowly to a stirred solution of tin(II) chloride (SnCl₂) in concentrated HCl. The resulting hydrazine hydrochloride salt precipitates and can be isolated by filtration. Free-basing with a mild base yields 4-hydrazinobenzenesulfonamide.

Steps 2 & 3: Hydrazone Formation and Fischer Cyclization

-

Rationale: The hydrazine reacts with an aldehyde (e.g., acetaldehyde) to form a hydrazone, which, upon heating in the presence of a strong acid catalyst like sulfuric acid, polyphosphoric acid (PPA), or zinc chloride, undergoes the characteristic rearrangement and cyclization to form the indole.[10]

-

Procedure: The 4-hydrazinobenzenesulfonamide hydrochloride (1.0 eq) is condensed with an acetaldehyde source (e.g., acetaldehyde itself or its dimethyl acetal, 1.1 eq) in a solvent like ethanol. After formation of the hydrazone, the acid catalyst (e.g., PPA) is added, and the mixture is heated (typically 80-120 °C) for several hours. The reaction is cooled, quenched by pouring into ice water, and neutralized. The crude product is extracted with an organic solvent, dried, concentrated, and purified by chromatography.

Comparative Analysis of Pathways

| Feature | Pathway A (Indoline Route) | Pathway B (Fischer Synthesis) |

| Regioselectivity | Excellent; C-5 sulfonation is highly favored. | Excellent; regiochemistry is fixed by the starting material. |

| Starting Materials | Indoline may be more expensive than sulfanilamide. | Sulfanilamide is inexpensive and widely available. |

| Number of Steps | 5 steps (including protection/deprotection). | 2-3 steps from sulfanilamide. |

| Key Challenges | Handling of highly reactive ClSO₃H; final aromatization step. | Potential for side products during cyclization; handling of hydrazine derivatives. |

| Scalability | Generally considered robust and scalable. | Can be challenging to scale due to exotherms and tar formation. |

| Overall Yield | Potentially higher overall yield due to clean, high-yielding steps. | May have lower overall yield due to the harsh cyclization step. |

Purification and Characterization

The final product, this compound, is a crystalline solid.[4]

-

Purification: The primary methods for purification are recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or silica gel column chromatography.

-

Characterization: The structure should be confirmed using standard analytical techniques:

-

¹H NMR: Expect characteristic signals for the indole protons (at C2, C3, C4, C6, C7) and the indole N-H proton (typically a broad singlet >10 ppm), as well as signals for the sulfonamide -NH₂ protons.

-

¹³C NMR: Will show 8 distinct signals for the carbon atoms of the indole ring.

-

Mass Spectrometry (MS): The molecular ion peak should correspond to the calculated mass of C₈H₈N₂O₂S (196.23 g/mol ).[4]

-

Infrared (IR) Spectroscopy: Characteristic stretches for N-H (indole and sulfonamide), S=O (asymmetric and symmetric), and aromatic C-H bonds will be present.

-

Conclusion

This guide has detailed two robust and logical synthetic routes to this compound. Pathway A , the indoline route, offers superior regiocontrol and potentially higher overall yields, making it an attractive choice for laboratory-scale and process development. Pathway B , the Fischer synthesis, represents a more classical and convergent approach that may be advantageous depending on the availability and cost of starting materials. The choice between these pathways will depend on the specific constraints of the project, including scale, available equipment, and economic considerations. Both routes provide a solid foundation for accessing this valuable chemical scaffold for applications in drug discovery and development.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Synthesis of pharmacologically relevant indoles with amine side chains via tandem hydroformylation/Fischer indole synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. cbijournal.com [cbijournal.com]

- 4. This compound | 3074-27-9 | DAA07427 | Biosynth [biosynth.com]

- 5. Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 7. Fischer Indole Synthesis [organic-chemistry.org]

- 8. 63-74-1|4-Aminobenzenesulfonamide|BLD Pharm [bldpharm.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Biological Activities of Indole Sulfonamide Derivatives

Preamble: The Strategic Union of Two Pharmacological Powerhouses

In the landscape of medicinal chemistry, the indole nucleus and the sulfonamide group stand as "privileged scaffolds"—structural motifs that appear in a multitude of biologically active compounds and are capable of binding to a wide range of biological targets.[1] The indole ring, a fusion of benzene and pyrrole, is a cornerstone of numerous natural products and blockbuster drugs, prized for its ability to mimic peptide structures and engage in crucial hydrogen bonding and π-stacking interactions.[1][2] Concurrently, the sulfonamide functional group (-S(=O)₂-NR₂) is the defining feature of sulfa drugs, the first class of effective systemic antibacterial agents, and remains a vital component in modern therapeutics, including diuretics, anticonvulsants, and anticancer agents.[3][4]

The strategic hybridization of these two pharmacophores into a single molecular entity—the indole sulfonamide derivative—has unlocked a new dimension of therapeutic potential. This guide provides an in-depth exploration of the diverse and potent biological activities of these hybrid molecules, delving into their mechanisms of action, key molecular targets, and the experimental methodologies used to validate their efficacy. Designed for researchers, scientists, and drug development professionals, this document synthesizes field-proven insights with rigorous scientific data to illuminate the vast therapeutic promise of this chemical class.

Anticancer Activity: A Multi-Pronged Assault on Malignancy

Indole sulfonamides have emerged as exceptionally versatile anticancer agents, capable of disrupting tumor growth and survival through several distinct mechanisms. Their ability to simultaneously target multiple pathways makes them compelling candidates for cancer chemotherapy.

Mechanism I: Disruption of Microtubule Dynamics via Tubulin Inhibition

Microtubules, dynamic polymers of α- and β-tubulin, are critical components of the cytoskeleton and the mitotic spindle, making them a cornerstone target in cancer therapy.[5] Agents that interfere with tubulin polymerization can arrest the cell cycle and induce apoptosis.[6][7] A significant class of indole sulfonamide derivatives exerts its potent antiproliferative effects by binding to the colchicine site on β-tubulin.[8][9] This binding event physically obstructs the assembly of tubulin dimers into microtubules, leading to the collapse of the mitotic spindle, cell cycle arrest in the G2/M phase, and subsequent programmed cell death (apoptosis).[8][9]

Molecular modeling studies have confirmed that these compounds fit snugly into the colchicine binding pocket, establishing key interactions that stabilize the complex and prevent the conformational changes necessary for polymerization.[8][9] This mechanism is particularly effective as it targets a fundamental process required for the rapid proliferation of cancer cells.

Caption: Mechanism of tubulin polymerization inhibition by indole sulfonamides.

Table 1: Antiproliferative Activity of Representative Tubulin-Targeting Indole Sulfonamides

| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |

|---|---|---|---|

| Compound 18 | HeLa (Cervical) | 0.24 | [8] |

| A549 (Lung) | 0.31 | [8] | |

| MCF-7 (Breast) | 0.59 | [8] | |

| Nitrile 15 | A549 (Lung) | 0.0051 | [9] |

| HT-29 (Colon) | 0.0049 | [9] | |

| Nitrile 16 | A549 (Lung) | 0.0058 | [9] |

| | HT-29 (Colon) | 0.0055 |[9] |

Experimental Protocol: In Vitro Tubulin Polymerization Assay

This protocol provides a standardized method for assessing the inhibitory effect of indole sulfonamide derivatives on tubulin assembly.

-

Reagents & Materials:

-

Tubulin (>99% pure) from porcine brain.

-

General Tubulin Buffer (PEM Buffer): 80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9.

-

Guanosine triphosphate (GTP).

-

Test compounds (indole sulfonamides) dissolved in DMSO.

-

Positive control (e.g., Colchicine).

-

Negative control (DMSO).

-

Temperature-controlled spectrophotometer/plate reader capable of reading absorbance at 340 nm.

-

-

Procedure:

-

Prepare a 2 mg/mL solution of tubulin in ice-cold PEM buffer. Keep on ice to prevent spontaneous polymerization.

-

In a 96-well plate, add 5 µL of the test compound at various concentrations. Include wells for positive and negative controls.

-

Add 100 µL of the tubulin solution to each well.

-

Incubate the plate at 37°C for 2 minutes to allow the compound to bind to the tubulin.

-

Initiate polymerization by adding 10 µL of 10 mM GTP to each well.

-

Immediately begin monitoring the change in absorbance at 340 nm every 30 seconds for 60 minutes at 37°C. The increase in absorbance corresponds to the extent of tubulin polymerization.

-

Plot absorbance versus time. The IC₅₀ value is determined as the concentration of the compound that inhibits tubulin polymerization by 50% compared to the DMSO control.

-

Mechanism II: Inhibition of Carbonic Anhydrases (CAs)

Carbonic anhydrases are a family of zinc-containing metalloenzymes that catalyze the rapid hydration of carbon dioxide to bicarbonate and a proton.[10] In the context of cancer, isoforms CA IX and CA XII are overexpressed on the surface of many tumor cells and contribute to the acidification of the tumor microenvironment, which promotes tumor invasion, metastasis, and resistance to therapy.[11][12]

The sulfonamide moiety is a classic zinc-binding group and serves as the pharmacophore for CA inhibition.[13][14] Indole sulfonamides position this group within the enzyme's active site, where the nitrogen atom coordinates with the catalytic Zn²⁺ ion, effectively blocking its function.[11][15] The indole portion of the molecule extends into the active site cavity, forming additional interactions that enhance binding affinity and can confer selectivity for specific CA isoforms.[12][15] This dual-component interaction makes indole sulfonamides potent and often selective inhibitors of tumor-associated CAs.[11]

Table 2: Inhibition of Human (h) Carbonic Anhydrase Isoforms

| Compound | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) | Reference |

|---|---|---|---|---|---|

| Compound 4f | >10000 | 200.5 | 132.8 | 41.3 | [11] |

| Compound 6d | 18.8 | 102.3 | >10000 | 101.4 | [13] |

| Compound 2b | 205.6 | 7.3 | 110.2 | 85.1 | [15] |

| Compound 31 | >10000 | >10000 | 1470 | 69.2 |[12] |

Experimental Protocol: Stopped-Flow CO₂ Hydrase Assay for CA Inhibition

This method measures the catalytic activity of CA by observing the pH change associated with CO₂ hydration.

-

Reagents & Materials:

-

Purified human CA isoforms (I, II, IX, XII).

-

Buffer: 10 mM HEPES (pH 7.5) or TRIS (pH 7.4).

-

pH indicator (e.g., 4-nitrophenol).

-

CO₂-saturated water.

-

Test compounds dissolved in DMSO.

-

Standard inhibitor (e.g., Acetazolamide, AAZ).

-

Stopped-flow spectrophotometer.

-

-

Procedure:

-

Equilibrate two syringes of the stopped-flow instrument at 25°C.

-

Syringe A: Fill with a solution containing the CA enzyme, buffer, and pH indicator.

-

Syringe B: Fill with CO₂-saturated water.

-

To measure inhibition, pre-incubate the enzyme solution in Syringe A with various concentrations of the test compound for 10 minutes.

-

Initiate the reaction by rapidly mixing the contents of Syringe A and Syringe B.

-

Monitor the decrease in absorbance of the pH indicator over time as the solution acidifies due to proton production from the catalyzed reaction.

-

The initial rate of the reaction is calculated from the slope of the absorbance curve.

-

The inhibition constant (Kᵢ) is determined by fitting the data of reaction rates at different inhibitor concentrations to the Morrison equation for tight-binding inhibitors.

-

Other Anticancer Mechanisms

Beyond these primary mechanisms, indole sulfonamides have been reported to inhibit a range of other targets crucial for cancer cell survival and proliferation. These include:

-

Aromatase Inhibition: Certain derivatives effectively inhibit aromatase, the key enzyme for estrogen biosynthesis, making them relevant for treating hormone-dependent breast cancers.[3][16]

-

Kinase Inhibition: Targets such as MET tyrosine kinase and phosphatidylinositol 5-phosphate 4-kinase (PI5P4K) have been identified as being inhibited by specific indole sulfonamide compounds.[2][17]

-

Receptor Modulation: Some derivatives show activity against the estrogen receptor-α.[2][17]

Antimicrobial and Antiviral Activities

The foundational role of sulfonamides as antibacterial agents provides a strong basis for the antimicrobial potential of indole sulfonamide derivatives.[4] This activity is complemented by significant antiviral and antimalarial properties discovered in various members of this class.

Antibacterial Activity

Indole sulfonamides have demonstrated broad-spectrum antibacterial activity.[3] They have shown efficacy against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Klebsiella pneumoniae and Escherichia coli.[18][19][20] The primary mechanism is believed to mirror that of traditional sulfa drugs: the inhibition of dihydropteroate synthase, an essential enzyme in the bacterial folic acid synthesis pathway. The indole moiety can enhance cell permeability and interact with other bacterial targets, potentially leading to improved potency.[3][18]

Table 3: Antibacterial Activity of Indole Sulfonamide Derivatives

| Organism | Activity Metric | Result | Reference |

|---|---|---|---|

| Staphylococcus aureus | Zone of Inhibition | Active | [18][19] |

| Klebsiella pneumoniae | Zone of Inhibition | Good Activity | [18][19] |

| Escherichia coli | Zone of Inhibition | Moderate Activity | [18][20] |

| C. albicans | MIC | 62.5 µg/mL |[17] |

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

-

Reagents & Materials:

-

Bacterial strains (e.g., S. aureus ATCC 29213).

-

Cation-adjusted Mueller-Hinton Broth (MHB).

-

Test compounds serially diluted in DMSO.

-

Standard antibiotic (e.g., Ciprofloxacin).

-

Sterile 96-well microtiter plates.

-

Bacterial inoculum standardized to 5 x 10⁵ CFU/mL.

-

-

Procedure:

-

Add 100 µL of MHB to each well of a 96-well plate.

-

Add 100 µL of the test compound at 2x the highest desired concentration to the first column, and perform 2-fold serial dilutions across the plate.

-

Add 10 µL of the standardized bacterial inoculum to each well.

-

Include a positive control (bacteria, no drug) and a negative control (broth only).

-

Incubate the plate at 37°C for 18-24 hours.

-

The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

-

Antiviral and Antimalarial Activities

The indole scaffold is present in several antiviral drugs, and its combination with a sulfonamide moiety has yielded compounds with promising activity.[21] For instance, 3-hydroxy-2-oxindole derivatives containing a sulfonamide group have shown potent activity against the Potato Virus Y (PVY).[22][23] The mechanism appears to involve the induction of host plant immunity, evidenced by the upregulation of defense-related enzymes and genes in the photosynthesis pathway.[22] Other derivatives have been designed as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV.[21]

Furthermore, indole sulfonamides have demonstrated significant antimalarial effects, showing selective growth inhibition against strains of Plasmodium falciparum.[2][24]

Anti-inflammatory and Neuroprotective Roles

Anti-inflammatory Activity

Chronic inflammation is a hallmark of many diseases. Neutrophils play a key role in the inflammatory response, but their activity can also cause tissue damage through the release of oxidants like hypochlorous acid (HOCl).[25] Certain sulfonamide-based drugs can act as scavengers of HOCl. This action prevents the inactivation of α1-antitrypsin, a crucial inhibitor of neutrophil elastase, thereby reducing connective tissue degradation.[25] Additionally, some indole sulfonamide conjugates have been designed to inhibit cyclooxygenase (COX) enzymes, key players in the inflammatory cascade.[26]

Caption: Anti-inflammatory mechanism via HOCl scavenging.

Activity in Neurodegenerative Diseases

Neurodegenerative diseases like Alzheimer's and Parkinson's are characterized by complex pathologies including oxidative stress and the misfolding and aggregation of proteins (e.g., amyloid-beta, alpha-synuclein).[27][28] The indole scaffold, found in endogenous molecules like melatonin and serotonin, possesses inherent antioxidant and neuroprotective properties.[27] When combined with a sulfonamide moiety, these derivatives show potential as multi-target agents.[29] They can act as antioxidants to combat oxidative stress and have been shown to inhibit the aggregation of amyloidogenic proteins, a critical pathological process in many of these devastating diseases.[29][30]

Conclusion and Future Horizons

The fusion of the indole and sulfonamide scaffolds has created a class of molecules with an exceptionally broad and potent range of biological activities. From disrupting the cell cycle in cancer cells to inhibiting essential enzymes in bacteria and neutralizing inflammatory mediators, indole sulfonamide derivatives have proven to be versatile and powerful therapeutic candidates. Their multi-target capabilities are particularly advantageous for complex diseases like cancer and neurodegenerative disorders.

Future research will undoubtedly focus on optimizing these structures to enhance potency and selectivity for specific targets, thereby minimizing off-target effects. The continued exploration of structure-activity relationships, guided by computational modeling and innovative synthetic strategies, will pave the way for the development of next-generation indole sulfonamide-based drugs to address some of the most pressing challenges in human health.

References

- 1. jocpr.com [jocpr.com]

- 2. Investigations on Anticancer and Antimalarial Activities of Indole-Sulfonamide Derivatives and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. d-nb.info [d-nb.info]

- 4. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Indole-based, Antiproliferative Agents Targeting Tubulin Polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benthamscience.com [benthamscience.com]

- 8. Synthesis and biological evaluation of novel indole derivatives containing sulfonamide scaffold as potential tubulin inhibitor - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 9. New indolesulfonamide derivatives targeting the colchicine site of tubulin: synthesis, anti-tumour activity, structure-activity relationships, and molecular modelling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Synthesis and carbonic anhydrase inhibition studies of sulfonamide based indole-1,2,3-triazole chalcone hybrids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Novel indolin-2-one-based sulfonamides as carbonic anhydrase inhibitors: Synthesis, in vitro biological evaluation against carbonic anhydrases isoforms I, II, IV and VII and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Identification of Novel and Potent Indole-Based Benzenesulfonamides as Selective Human Carbonic Anhydrase II Inhibitors: Design, Synthesis, In Vitro, and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Synthesis, biological evaluation, and docking study of indole aryl sulfonamides as aromatase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Synthesis, biological activity of newly designed sulfonamide based indole derivative as anti-microbial agent - ProQuest [proquest.com]

- 19. researchgate.net [researchgate.net]

- 20. Synthesis, biological activity of newly designed sulfonamide based indole derivative as anti-microbial agent - ProQuest [proquest.com]

- 21. A review on recent developments of indole-containing antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]

- 22. pubs.acs.org [pubs.acs.org]

- 23. 3-Hydroxy-2-oxindole Derivatives Containing Sulfonamide Motif: Synthesis, Antiviral Activity, and Modes of Action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. pubs.acs.org [pubs.acs.org]

- 25. Sulphonamides as anti-inflammatory agents: old drugs for new therapeutic strategies in neutrophilic inflammation? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]

- 27. hilarispublisher.com [hilarispublisher.com]

- 28. Indole-Based Compounds in the Development of Anti-Neurodegenerative Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Sulfonamide Inhibitors of Amyloid Aggregation: A Promising Path against Neurodegenerative Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. Exploring the Potential of Sulfonamide-Dihydropyridine Hybrids as Multitargeted Ligands for Alzheimer’s Disease Treatment - PMC [pmc.ncbi.nlm.nih.gov]

1H-Indole-5-sulfonamide: A Versatile Scaffold for Modern Drug Design

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Abstract

The 1H-Indole-5-sulfonamide core is a privileged scaffold in medicinal chemistry, demonstrating a remarkable versatility that has led to its incorporation into a wide array of therapeutic agents. This guide provides a comprehensive technical overview of this scaffold, from its fundamental chemical properties and synthesis to its diverse biological activities and applications in drug design. We will delve into the structure-activity relationships that govern its efficacy, explore its modulation of key signaling pathways, and provide detailed experimental protocols for its synthesis and biological evaluation. This document is intended to serve as a valuable resource for researchers and drug development professionals seeking to leverage the therapeutic potential of this compound and its derivatives.

Introduction: The Enduring Appeal of the Indole Sulfonamide Scaffold

The indole ring system is a cornerstone of medicinal chemistry, found in numerous natural products and synthetic drugs.[1] Its unique electronic properties and ability to participate in various intermolecular interactions make it an ideal foundation for the design of targeted therapies. When fused with a sulfonamide group at the 5-position, the resulting this compound scaffold gains additional functionality, enhancing its binding capabilities and modulating its pharmacokinetic properties.[2] Sulfonamides are themselves a well-established class of pharmacophores, known for their diverse biological activities.[3] The combination of these two moieties has given rise to a plethora of compounds with significant therapeutic potential, targeting a range of diseases from cancer to microbial infections and neurological disorders.[1][2]

Physicochemical Properties and Synthesis of the this compound Core

The this compound scaffold possesses a unique combination of structural features that contribute to its utility in drug design. The indole nitrogen can act as a hydrogen bond donor, while the sulfonamide group provides both hydrogen bond donor and acceptor capabilities. The aromatic nature of the indole ring allows for π-π stacking interactions, further enhancing binding to biological targets.

Physicochemical Data for this compound:

| Property | Value | Reference |

| CAS Number | 3074-27-9 | [4] |

| Molecular Formula | C₈H₈N₂O₂S | [4] |

| Molecular Weight | 196.23 g/mol | [4] |

| Canonical SMILES | C1=CC2=C(C=CN2)C=C1S(=O)(=O)N | [4] |

Experimental Protocol: Synthesis of this compound

The synthesis of the this compound core can be achieved through several routes. A common and effective method involves the chlorosulfonylation of a protected indole followed by amination. This protocol is a self-validating system, with each step yielding a product that can be characterized to ensure the success of the preceding transformation.

Step 1: Protection of the Indole Nitrogen

-

Rationale: The indole nitrogen is reactive and can interfere with the subsequent electrophilic chlorosulfonylation reaction. Protection with a suitable group, such as a tosyl or BOC group, prevents unwanted side reactions.

Step 2: Chlorosulfonylation

-

Rationale: Chlorosulfonic acid is a powerful electrophile that regioselectively adds a chlorosulfonyl group to the electron-rich C5 position of the indole ring.

Step 3: Amination

-

Rationale: The highly reactive sulfonyl chloride is readily displaced by ammonia or an ammonia equivalent to form the desired sulfonamide.

Step 4: Deprotection

-

Rationale: Removal of the protecting group from the indole nitrogen yields the final this compound scaffold.

A detailed, step-by-step laboratory procedure is outlined below:

-

Protection: Dissolve 1H-indole in a suitable solvent (e.g., dichloromethane). Add a base (e.g., triethylamine) followed by the protecting group precursor (e.g., tosyl chloride). Stir at room temperature until the reaction is complete (monitored by TLC). Work up the reaction and purify the N-protected indole.

-

Chlorosulfonylation: Cool a solution of the N-protected indole in a suitable solvent (e.g., dichloromethane) to 0°C. Slowly add chlorosulfonic acid dropwise. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC). Quench the reaction by carefully pouring it onto ice. Extract the product and purify.

-

Amination: Dissolve the N-protected indole-5-sulfonyl chloride in a suitable solvent (e.g., THF). Bubble ammonia gas through the solution or add a solution of aqueous ammonia. Stir until the reaction is complete (monitored by TLC). Remove the solvent and purify the N-protected this compound.

-

Deprotection: Depending on the protecting group used, select an appropriate deprotection method. For a tosyl group, this can be achieved using a reducing agent like sodium amalgam or under acidic conditions. Purify the final product, this compound.

Key Therapeutic Applications and Structure-Activity Relationships (SAR)

The this compound scaffold has been extensively explored in the development of various therapeutic agents. The following sections highlight some of the most promising applications and the key structural modifications that influence biological activity.

Anticancer Activity

Derivatives of this compound have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines.[5][6]

Structure-Activity Relationship Insights:

-

Substitution on the Sulfonamide Nitrogen: Alkylation or arylation of the sulfonamide nitrogen can significantly impact anticancer potency. Bulky substituents are often well-tolerated and can enhance activity by forming additional interactions with the target protein.

-

Substitution on the Indole Ring: Modifications at the N1, C2, and C3 positions of the indole ring have been shown to modulate anticancer activity. For instance, the introduction of a phenyl group at the C3 position has led to potent carbonic anhydrase inhibitors with anticancer properties.

Carbonic Anhydrase Inhibition

A significant area of research for this compound derivatives is their potent inhibition of carbonic anhydrases (CAs), a family of enzymes involved in various physiological and pathological processes, including cancer.[7]

Structure-Activity Relationship Insights:

-

The primary sulfonamide group is a key pharmacophore for CA inhibition, directly coordinating with the zinc ion in the enzyme's active site.

-

Substituents on the indole ring can influence isoform selectivity. For example, specific substitutions can lead to selective inhibition of tumor-associated CA isoforms like CA IX and CA XII over the ubiquitous CA I and CA II, which can reduce off-target effects.

Antimicrobial and Antimalarial Activity

The indole sulfonamide scaffold has also been investigated for its antimicrobial and antimalarial properties.[5]

Structure-Activity Relationship Insights:

-

The presence of specific substituents on the indole and sulfonamide moieties can enhance antimicrobial and antimalarial activity. For example, bis-indole sulfonamides have shown promising antimalarial activity.[5]

Modulation of Key Signaling Pathways

The therapeutic effects of this compound derivatives are often attributed to their ability to modulate specific cellular signaling pathways implicated in disease pathogenesis.

The Hedgehog Signaling Pathway

The Hedgehog (Hh) signaling pathway is crucial during embryonic development and its aberrant activation is linked to several cancers.[8][9] Some indole derivatives act as inhibitors of this pathway by targeting the Smoothened (SMO) receptor.[8][10]

Caption: Inhibition of the Hedgehog signaling pathway by an indole-5-sulfonamide derivative targeting Smoothened (SMO).

The MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival.[11] Dysregulation of this pathway is a hallmark of many cancers. Small molecule inhibitors, including some indole derivatives, have been developed to target key kinases in this pathway, such as MEK and ERK.[12][13][14]

Caption: Inhibition of the MAPK/ERK signaling pathway by an indole-5-sulfonamide derivative targeting MEK.

Experimental Protocols for Biological Evaluation

To assess the therapeutic potential of novel this compound derivatives, robust and reproducible biological assays are essential. The following protocols are standard methods used in drug discovery.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[15][16][17][18][19]

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours.

-

MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Carbonic Anhydrase Inhibition: Stopped-Flow Assay

The stopped-flow technique is a rapid kinetics method used to measure the inhibition of CA-catalyzed CO₂ hydration.[20][21][22][23][24]

Protocol:

-

Reagent Preparation: Prepare a buffer solution (e.g., HEPES or TRIS), a solution of purified CA enzyme, a stock solution of the inhibitor, and CO₂-saturated water.

-

Instrument Setup: Set up the stopped-flow instrument to the desired temperature and wavelength for monitoring the pH indicator (e.g., phenol red).

-

Enzyme-Inhibitor Incubation: Pre-incubate the CA enzyme with various concentrations of the inhibitor.

-

Rapid Mixing: Rapidly mix the enzyme-inhibitor solution with the CO₂-saturated water in the stopped-flow instrument.

-

Data Acquisition: Record the change in absorbance over time as the pH of the solution changes due to the enzymatic reaction.

-

Data Analysis: Calculate the initial reaction rates and determine the inhibition constant (Ki) for each compound.

Pharmacokinetics, Metabolism, and Toxicity (ADMET) Profile

The success of a drug candidate is highly dependent on its ADMET properties. While in silico predictions can provide initial guidance, experimental evaluation is crucial.[6][7][25]

Key Considerations for Indole Sulfonamide Derivatives:

-

Absorption: Oral bioavailability can be influenced by the lipophilicity and solubility of the derivatives.

-

Distribution: Plasma protein binding is a key parameter to assess.

-

Metabolism: The indole ring and sulfonamide group are susceptible to metabolism by cytochrome P450 enzymes.

-

Excretion: The primary route of excretion is typically renal.

-

Toxicity: Potential toxicities to consider include hepatotoxicity and off-target effects. In silico and in vitro toxicity assays are essential early-stage assessments.[5]

Conclusion and Future Directions

The this compound scaffold continues to be a rich source of inspiration for the design of novel therapeutic agents. Its synthetic tractability and diverse biological activities make it an attractive starting point for drug discovery programs. Future research will likely focus on the development of more potent and selective derivatives with optimized pharmacokinetic and safety profiles. The exploration of this scaffold in combination therapies and its application to new therapeutic areas hold significant promise for addressing unmet medical needs.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Design of Hedgehog pathway inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | 3074-27-9 | DAA07427 | Biosynth [biosynth.com]

- 5. Novel Indole-Based Sulfonylhydrazones as Potential Anti-Breast Cancer Agents: Synthesis, In Vitro Evaluation, ADME, and QSAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. A novel indole derivative, 2-{3-[1-(benzylsulfonyl)piperidin-4-yl]-2-methyl-1H-indol-1-yl}-1-(pyrrolidin-1-yl)ethenone, suppresses hedgehog signaling and drug-resistant tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Hedgehog-Gli Signaling Pathway Inhibitors as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Hedgehog signaling pathway and its targets for treatment in basal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 11. selleckchem.com [selleckchem.com]

- 12. Use of Inhibitors in the Study of MAP Kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. Small-molecule Articles | Smolecule [smolecule.com]

- 15. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 16. MTT assay protocol | Abcam [abcam.com]

- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. texaschildrens.org [texaschildrens.org]

- 19. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. 3.3. Carbonic Anhydrase Inhibition [bio-protocol.org]

- 22. Frontiers | A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis [frontiersin.org]

- 23. A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 24. mdpi.com [mdpi.com]

- 25. Design, synthesis, anticancer activity, molecular docking and ADME studies of novel methylsulfonyl indole-benzimidazoles in comparison with ethylsulfonyl counterparts - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

A Comprehensive Technical Guide to the Physicochemical Properties of 1H-Indole-5-sulfonamide

Foreword: The Critical Role of Physicochemical Profiling in Drug Discovery

In the landscape of modern drug development, the journey from a promising hit compound to a viable clinical candidate is paved with rigorous scientific evaluation. Central to this process is the comprehensive characterization of a molecule's physicochemical properties. These fundamental attributes, primarily solubility and stability, govern a compound's behavior from the moment of formulation to its interaction with the biological target. A molecule with poor solubility may never achieve the necessary concentration to be effective, while an unstable compound can degrade on the shelf or in the body, leading to loss of efficacy and the potential formation of toxic byproducts.

This guide provides an in-depth exploration of the key physicochemical properties of 1H-Indole-5-sulfonamide, a scaffold of significant interest due to the prevalence of both indole and sulfonamide moieties in medicinal chemistry. We will move beyond mere data presentation to dissect the underlying chemical principles and provide robust, field-proven experimental protocols for characterization. The methodologies and insights contained herein are designed for the practicing researcher, scientist, and drug development professional, offering a practical framework for generating the high-quality, reliable data essential for informed decision-making in any drug discovery program.

Section 1: The Molecular Structure of this compound

This compound (CAS No: 3074-27-9) is an aromatic heterocyclic compound with the molecular formula C₈H₈N₂O₂S and a molecular weight of 196.23 g/mol .[1][2] Its structure consists of a bicyclic indole core, which is composed of a fused benzene and pyrrole ring, with a sulfonamide group (-SO₂NH₂) substituted at the 5-position of the indole ring.

The indole nucleus is an electron-rich system, making it susceptible to oxidative processes and a key player in various biological interactions. The sulfonamide group is a versatile functional group, well-known for its role in a wide array of therapeutics, including antibacterial agents and carbonic anhydrase inhibitors.[3][4] The acidic proton on the sulfonamide nitrogen and the potential for hydrogen bonding significantly influence the molecule's solubility and interactions with biological targets. Understanding the interplay between these two functional components is crucial for predicting the compound's overall physicochemical behavior.

Section 2: Solubility Profile

Solubility is a cornerstone property that dictates a drug's absorption, distribution, and overall bioavailability. For orally administered drugs, poor aqueous solubility is a major hurdle to achieving therapeutic efficacy. Conversely, solubility in organic solvents is critical for purification, formulation, and various in-vitro assays.

Predicted Solubility Characteristics

While specific experimental data for this compound is not extensively published, we can infer its likely behavior based on its structural components and data from related analogs.

-

Aqueous Solubility: The presence of the polar sulfonamide group, capable of hydrogen bonding with water, confers some degree of aqueous solubility. However, the relatively large, hydrophobic indole core is expected to limit this. Research on similar indole-based compounds often reveals low aqueous solubility.[5] For instance, a related 1H-indole-2-carboxamide derivative with a sulfonamide moiety reported a solubility of 96 µg/mL.[5] Therefore, this compound is predicted to be poorly to moderately soluble in aqueous media at neutral pH. The solubility is expected to be pH-dependent due to the ionizable sulfonamide proton.

-

Organic Solvent Solubility: The compound is expected to exhibit good solubility in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), which are capable of disrupting the crystal lattice energy and solvating both the polar and non-polar regions of the molecule. It is likely to have moderate solubility in polar protic solvents like methanol and ethanol and limited solubility in non-polar solvents such as cyclohexane or hexane.[6][7]

Table 1: Predicted Solubility of this compound in Common Solvents

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Aqueous | Phosphate-Buffered Saline (PBS, pH 7.4) | Low to Moderate | Balance between the polar sulfonamide group and the hydrophobic indole core. |

| Polar Aprotic | DMSO, DMF | High | Strong dipole moments effectively solvate the molecule. |

| Polar Protic | Methanol, Ethanol | Moderate | Capable of hydrogen bonding, but less effective at solvating the indole ring than polar aprotic solvents. |

| Non-Polar | Hexane, Toluene, Cyclohexane | Very Low | The molecule's polarity is too high for effective solvation in non-polar environments.[6] |

Experimental Protocol: Kinetic Solubility Assessment by Turbidimetry

This protocol provides a high-throughput method for determining the kinetic solubility of a compound in an aqueous buffer, which is a crucial parameter in early drug discovery.

Causality Behind Experimental Choices:

-

DMSO Stock Solution: DMSO is used to create a high-concentration stock as it can solubilize most drug-like molecules. Starting from a dissolved state ensures the subsequent precipitation is due to exceeding the aqueous solubility limit.

-

PBS Buffer (pH 7.4): This buffer is chosen to mimic physiological pH, providing a more biologically relevant solubility value.

-

Turbidimetry: This method measures the light scattered by insoluble particles (precipitate). It is rapid and amenable to automation in a microplate format, making it ideal for screening multiple compounds or conditions.

Step-by-Step Methodology:

-

Preparation of Stock Solution: Accurately weigh ~5 mg of this compound and dissolve it in DMSO to create a 10 mM stock solution.

-

Plate Preparation: Using a 96-well clear-bottom plate, add 198 µL of Phosphate-Buffered Saline (PBS, pH 7.4) to each well.

-

Compound Addition: Add 2 µL of the 10 mM DMSO stock solution to the PBS-containing wells in triplicate. This creates a final concentration of 100 µM with 1% DMSO. Note: The 1% DMSO concentration is a common compromise to maintain compound solubility in the stock while minimizing its effect on the aqueous measurement.

-

Incubation and Mixing: Seal the plate and shake it vigorously for 1.5 to 2 hours at room temperature. This period allows the system to reach a state of metastable equilibrium where precipitation of the excess compound has occurred.

-

Measurement: Measure the absorbance (optical density) of each well at a wavelength of 620 nm or 750 nm using a plate reader. The chosen wavelength is outside the absorbance range of most small molecules, ensuring the signal is from light scattering (turbidity), not compound absorbance.

-

Data Analysis: Compare the absorbance readings of the sample wells to control wells (containing 1% DMSO in PBS without the compound). A significant increase in absorbance indicates precipitation and that the kinetic solubility is below the tested concentration (100 µM). A standard curve prepared with known concentrations of a compound with similar properties can be used for quantification.

Diagram: Kinetic Solubility Workflow

Caption: Workflow for kinetic solubility determination using a turbidimetric method.

Section 3: Chemical Stability Profile

Assessing the chemical stability of a drug candidate is non-negotiable. Degradation can occur under various conditions encountered during manufacturing, storage, and administration. Forced degradation (or stress testing) studies are intentionally conducted under harsh conditions to accelerate decomposition, thereby revealing potential degradation pathways and helping to develop stability-indicating analytical methods.[8][9] The goal is typically to achieve 5-20% degradation of the parent compound.[8][10]

Potential Degradation Pathways

-

Hydrolysis: The sulfonamide bond, while generally stable, can be susceptible to hydrolysis under strong acidic or basic conditions, potentially cleaving to yield 5-aminoindole and sulfonic acid derivatives.

-

Oxidation: The electron-rich indole ring is prone to oxidation. This can lead to the formation of various oxidized species, such as oxindoles or ring-opened products like anthranilates.[11]

-

Photodegradation: Aromatic systems like indole can absorb UV light, leading to excited states that can undergo various reactions, including oxidation or polymerization.

Experimental Approach: Forced Degradation Studies

A systematic forced degradation study is essential. A single batch of this compound is subjected to several stress conditions. A validated stability-indicating analytical method, typically HPLC-UV, is required to resolve and quantify the parent compound and its degradants.[12][13]

Self-Validating System: Each stressed sample is compared against a control sample (stored at ambient or refrigerated temperature and protected from light) and a t=0 sample to accurately quantify the extent of degradation.

Diagram: Forced Degradation Study Workflow

Caption: Overview of a forced degradation study for stability assessment.

Step-by-Step Protocols for Stress Conditions

Prerequisite: A stock solution of this compound (e.g., 1 mg/mL) should be prepared in a suitable solvent like acetonitrile or methanol.

1. Hydrolytic Stability (Acid & Base)

-

Rationale: To assess stability in pH extremes that might be encountered in formulation or in the gastrointestinal tract.[14]

-

Protocol:

-

Acidic: Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl.

-

Basic: Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH.

-

Neutral: Mix 1 mL of the stock solution with 9 mL of purified water.

-

Incubate all solutions at 60°C. Withdraw aliquots at predefined time points (e.g., 2, 8, 24 hours).

-

Before HPLC analysis, neutralize the acidic samples with an equivalent amount of NaOH and the basic samples with HCl to prevent further degradation and protect the HPLC column.

-

Analyze against a t=0 sample (prepared and immediately neutralized).

-

2. Oxidative Stability

-

Rationale: To evaluate susceptibility to oxidation, a common degradation pathway for electron-rich molecules.[8]

-

Protocol:

-

Mix 1 mL of the stock solution with 9 mL of 3% hydrogen peroxide (H₂O₂).

-

Keep the solution at room temperature, protected from light.

-

Withdraw aliquots at time points (e.g., 2, 8, 24 hours) and analyze by HPLC. Quenching the reaction is typically not necessary if samples are analyzed promptly.

-

3. Thermal Stability

-

Rationale: To assess the impact of heat during manufacturing (e.g., drying) and long-term storage in different climates.

-

Protocol:

-

Solid State: Place a small amount of solid this compound powder in a vial and heat it in an oven at 80°C.

-

Solution State: Prepare a solution of the compound in a relevant solvent (e.g., water:acetonitrile 50:50) and heat at 80°C.

-

Sample at time points (e.g., 1, 3, 7 days), dissolve the solid sample in solvent, and analyze all by HPLC.

-

4. Photostability

-

Rationale: To determine if the compound is light-sensitive, which would necessitate light-resistant packaging and handling procedures, as outlined in ICH guideline Q1B.[15]

-

Protocol:

-

Expose a solution of the compound in a photostable, transparent container to a calibrated light source that provides both UV and visible output (e.g., Option 1 or 2 in the ICH Q1B guideline).[15]

-

Simultaneously, expose a control sample wrapped in aluminum foil (dark control) in the same environment to distinguish thermal degradation from photodegradation.

-

Expose the samples to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

-

Analyze the light-exposed and dark control samples by HPLC.

-

Section 4: Development of a Stability-Indicating Analytical Method

A cornerstone of any stability study is the analytical method used for quantification. The method must be "stability-indicating," meaning it can accurately measure the decrease in the active substance's concentration while separating it from any degradation products, process impurities, or excipients.[16]

Protocol: RP-HPLC Method Development Outline

-

Column Selection: A C18 or C8 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a suitable starting point for a molecule with the polarity of this compound.[12]

-

Mobile Phase Selection:

-

Aqueous (A): 0.1% Formic Acid or Trifluoroacetic Acid in water. The acid improves peak shape for ionizable compounds.

-

Organic (B): Acetonitrile or Methanol. Acetonitrile is often preferred for its lower UV cutoff.

-

-

Wavelength Detection: Determine the wavelength of maximum absorbance (λ-max) for this compound using a UV-Vis spectrophotometer or a photodiode array (PDA) detector. This wavelength will be used for quantification to ensure maximum sensitivity.

-

Gradient Elution: Start with a broad gradient (e.g., 5% to 95% B over 20 minutes) to elute the parent compound and all potential degradants from the forced degradation samples.

-

Method Optimization: Adjust the gradient slope, flow rate (typically 1.0 mL/min), and column temperature (e.g., 30-40°C) to achieve a robust separation where the parent peak is well-resolved from all degradant peaks (resolution > 2).

-

Validation: The final method must be validated according to ICH guidelines, demonstrating specificity (peak purity analysis using a PDA detector), linearity, accuracy, precision, and robustness.

Conclusion

The systematic evaluation of solubility and stability is a foundational activity in the progression of any compound through the drug discovery pipeline. For this compound, its chemical structure suggests a profile of low to moderate aqueous solubility and potential susceptibility to oxidative and hydrolytic degradation under stress conditions. The experimental protocols detailed in this guide provide a robust framework for quantifying these critical properties. By employing these methods, researchers can generate the reliable, high-quality data necessary to understand the liabilities of this chemical scaffold, design superior analogs, and develop stable formulations, ultimately increasing the probability of success for drug candidates built upon the valuable this compound core.

References

- 1. This compound | 3074-27-9 | DAA07427 | Biosynth [biosynth.com]

- 2. 3074-27-9 CAS MSDS (this compound(9CI)) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. Buy this compound, N,N,1,3-tetramethyl- | 120729-98-8 [smolecule.com]

- 4. Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. Iminoiodinane - Wikipedia [en.wikipedia.org]

- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. scispace.com [scispace.com]

- 11. Biodegradation and Biotransformation of Indole: Advances and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. tis.wu.ac.th [tis.wu.ac.th]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. ema.europa.eu [ema.europa.eu]

- 16. Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. – Biosciences Biotechnology Research Asia [biotech-asia.org]

The Indole-Sulfonamide Scaffold: A Privileged Motif in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Significance of the Indole-Sulfonamide Core

The fusion of an indole ring system with a sulfonamide moiety has given rise to a class of compounds with remarkable versatility and potent biological activity.[1][2][3] This privileged scaffold has become a cornerstone in medicinal chemistry, with derivatives demonstrating a broad spectrum of therapeutic potential, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][4][5] The indole nucleus, a key component of many natural products and pharmaceuticals, provides a unique structural and electronic framework that facilitates interactions with a diverse array of biological targets.[2] The sulfonamide group, a well-established pharmacophore, enhances the physicochemical properties of the molecule, such as solubility and binding affinity, and can actively participate in target engagement.[3][6] This guide provides a comprehensive overview of the synthesis, structure-activity relationships (SAR), and therapeutic applications of indole-sulfonamide derivatives, offering field-proven insights for the design and development of novel therapeutic agents.

Anticancer Applications: A Multi-pronged Attack on Malignancy

Indole-sulfonamide derivatives have emerged as a particularly promising class of anticancer agents, targeting various hallmarks of cancer through diverse mechanisms of action.[2][3][6][7]

Tubulin Polymerization Inhibition: Disrupting the Cytoskeleton